
2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate is an organic compound that belongs to the class of pyrylium salts. Pyrylium salts are known for their aromatic properties and are often used in various chemical reactions due to their stability and reactivity. This compound, in particular, is characterized by its unique structure, which includes two p-tolyl groups and one phenyl group attached to a pyrylium core, with tetrafluoroborate as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate typically involves the reaction of 2,6-dimethylphenyl ketone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate chalcone, which then undergoes cyclization to form the pyrylium salt. The final product is obtained by treating the pyrylium salt with tetrafluoroboric acid to yield the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert the pyrylium salt into dihydropyrylium derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Pyrylium oxides.
Reduction: Dihydropyrylium derivatives.
Substitution: Various substituted pyrylium salts depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties.
Mecanismo De Acción
The mechanism by which 2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate exerts its effects involves its interaction with various molecular targets. The pyrylium core can interact with nucleophiles, leading to the formation of stable adducts. This interaction is facilitated by the electron-deficient nature of the pyrylium ring, which makes it highly reactive towards nucleophiles. The compound can also participate in electron transfer reactions, contributing to its role as a catalyst in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds share a similar aromatic core but differ in their substituents and applications.
Tertiary phosphines: While not structurally similar, they share some reactivity patterns with pyrylium salts in terms of their use in catalysis.
Organic compounds of bismuth: These compounds also exhibit unique reactivity and are used in various industrial applications.
Uniqueness
2,6-Bis(P-tolyl)-4-phenylpyrylium tetrafluoroborate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability, reactivity, and fluorescent properties make it valuable in a wide range of applications, from catalysis to biological imaging.
Propiedades
Número CAS |
4649-95-0 |
|---|---|
Fórmula molecular |
C25H21BF4O |
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
2,6-bis(4-methylphenyl)-4-phenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C25H21O.BF4/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1 |
Clave InChI |
PSSPCLBDPWTYGC-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


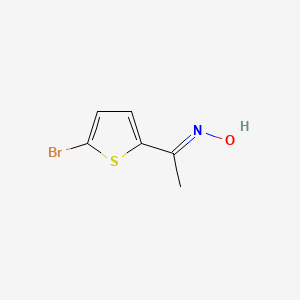
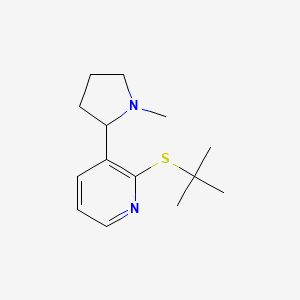
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
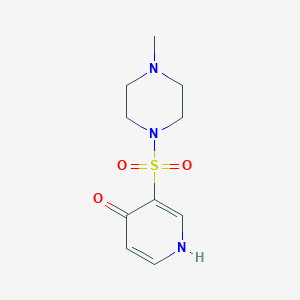
![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
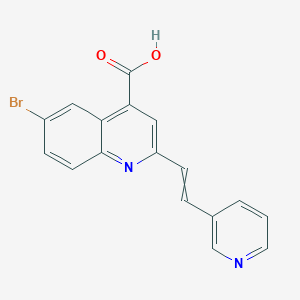
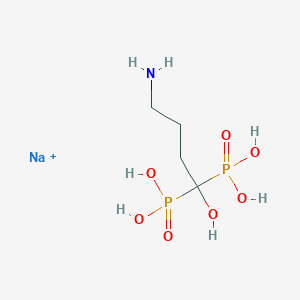

![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)

![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
